tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate

概要

説明

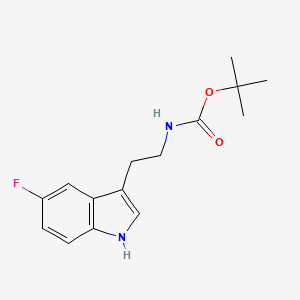

tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate is a molecule containing an indole group, which is a bicyclic aromatic system. This indole group is linked to an ethyl chain through the nitrogen atom at position 3 of the indole. The ethyl chain is further connected to a carbamate group, derived from carbonic acid, with a tert-butyl substituent

準備方法

The synthesis of tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate typically involves the reaction of 2-(5-fluoro-1H-indol-3-yl)ethan-1-amine with di-tert-butyl dicarbonate in 1,4-dioxane. The reaction mixture is stirred at room temperature for 16 hours and then concentrated under vacuum. The crude reaction mixture is purified by silica gel chromatography using 30% ethyl acetate in hexanes, yielding the desired product as a pale yellow solid . This method provides a high yield of the compound.

化学反応の分析

tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate undergoes several types of chemical reactions:

Hydrolysis: The carbamate group can be cleaved under acidic or basic conditions, releasing the corresponding amine and carbon dioxide.

Deprotection: The tert-butyl group can be removed under specific conditions to yield the corresponding primary amine, potentially increasing the molecule’s polarity and bioactivity.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C15H19FN2O2

- Molecular Weight : 278.32 g/mol

- CAS Number : 1059175-54-0

The compound features a tert-butyl group attached to an ethyl chain that connects to a 5-fluoro-indole moiety, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate is being investigated for its potential therapeutic applications due to its ability to interact with various biological targets. Key areas of research include:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. For example, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers, with IC50 values ranging from 8.7 µM to 12.3 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |

| HCT116 | 8.7 | Inhibition of cell proliferation |

| A549 | 12.3 | Disruption of mitochondrial function |

The compound is being studied for various potential biological activities, including:

- Antiviral Properties : Research indicates that indole derivatives can exhibit antiviral effects, potentially making this compound a candidate for further investigation in antiviral drug development.

- Antimicrobial Properties : The indole structure is associated with antimicrobial activity, suggesting that this compound may have similar effects.

Synthetic Intermediate

In organic synthesis, this compound serves as an intermediate in the production of more complex indole derivatives. Its unique structure allows for further functionalization, enabling the synthesis of compounds with enhanced biological activities or novel properties.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

- In Vitro Studies : These studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines through caspase activation.

- Comparative Studies : Research comparing this compound with analogs like tert-butyl (2-(5-chloro-1H-indol-3-yl)ethyl)carbamate reveals differences in potency and mechanism, highlighting the importance of the fluorine substitution in enhancing biological activity.

作用機序

Currently, there is no specific scientific literature available on the mechanism of action of tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate. Without knowledge of its biological target or activity, it is challenging to speculate on its mechanism. indole derivatives often interact with multiple receptors and pathways, contributing to their diverse biological activities .

類似化合物との比較

tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate can be compared with other indole derivatives such as:

- tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate

- Ethyl 2-(3-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide)

These compounds share the indole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the fluoro group in this compound may enhance its stability and bioactivity compared to other similar compounds.

生物活性

tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate is a synthetic compound with potential therapeutic applications, particularly in oncology and neurology. This compound belongs to the class of carbamates and is characterized by its unique indole structure, which is known for various biological activities. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₅H₁₉FN₂O₂

- Molecular Weight : 278.32 g/mol

- CAS Number : 1059175-54-0

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on receptor tyrosine kinases, which play critical roles in cell signaling and tumor progression. For instance, compounds derived from indole structures have been reported to inhibit VEGFR-2 kinase, a key player in angiogenesis, with IC50 values indicating effective inhibition at micromolar concentrations .

- Antitumor Activity : The indole moiety is associated with anticancer properties. Research indicates that derivatives of indole can induce apoptosis in cancer cells and inhibit proliferation in various tumor cell lines, including HeLa and HCT116 .

- Neuroprotective Effects : Indole derivatives are also explored for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant activities, potentially benefiting conditions like neurodegeneration .

Antitumor Activity

A study investigated the effects of related indole derivatives on human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 0.87 | Apoptosis induction |

| Compound B | HeLa | 0.55 | Cell cycle arrest |

| This compound | A375 | TBD | TBD |

Note: TBD = To Be Determined based on further studies.

Neuroprotective Effects

Research has shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage. In vitro studies indicated a reduction in reactive oxygen species (ROS) levels in treated neuronal cultures:

| Treatment | ROS Levels (Relative to Control) |

|---|---|

| Control | 100% |

| tert-Butyl Carbamate | 65% |

| Vitamin E | 70% |

特性

IUPAC Name |

tert-butyl N-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNSHTUMRBGNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679888 | |

| Record name | tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059175-54-0 | |

| Record name | tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。